2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-15(25)12-6-1-2-7-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXBEJCMMDXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 920436-09-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.4 g/mol. The structure includes a difluoromethyl sulfonyl group and a tetrazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl sulfonyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to increased bioavailability.
Enzyme Inhibition
Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes, particularly those involved in cancer cell proliferation. For instance, similar compounds have shown activity against histone deacetylases (HDACs), which are crucial for regulating gene expression and have been implicated in cancer progression .
Anti-inflammatory Effects
Compounds containing sulfonyl groups have been associated with anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits notable biological activities, including:
1. Antitumor Activity:
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For example, compounds with similar structures demonstrated enhanced cytotoxicity when halogen substituents like fluorine were present, indicating a potential pathway for developing new anticancer agents .
2. Enzyme Inhibition:
Research indicates that the compound can inhibit specific enzymes involved in inflammatory responses. A notable target is the retinoic acid receptor-related orphan receptor C (RORc), which is crucial in producing interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases. The compound's action as an inverse agonist for RORc suggests its potential therapeutic applications in conditions such as psoriasis and rheumatoid arthritis .
Case Studies
Several case studies illustrate the effectiveness of this compound:
Study on RORc Inhibition:
A preclinical study assessed the compound's efficacy as a RORc inverse agonist. The results showed significant inhibition of IL-17 production in both in vitro and in vivo models, highlighting its potential for treating inflammatory conditions .
Cancer Cell Line Testing:
In comparative studies against multiple cancer cell lines, the compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests promising avenues for further investigation into its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Key Structural Differences and Implications
Core Scaffold :
- The target compound uses a benzamide core, similar to SNI-2 and flutolanil, whereas analogs like the compound from employ an acetamide backbone. Benzamide derivatives are often associated with protein-binding applications (e.g., SNI-2’s role in CARP-1/NEMO inhibition) , while acetamides may favor agrochemical uses .
Substituent Effects: Difluoromethylsulfonyl vs. Tetrazole Positioning: The 3-fluorophenyl-tetrazole moiety in the target compound differs from the 1-methyl-tetrazole in , which may alter steric interactions and hydrogen-bonding capacity.
Biological Activity: Protein Interaction Modulation: SNI-2’s sulfonamide-linked benzamide inhibits CARP-1/NEMO binding , suggesting the target compound may share similar mechanisms due to structural overlap. Agrochemical Potential: Fluorinated benzamides like flutolanil are widely used as fungicides . The target’s fluorine-rich structure could confer similar stability and bioavailability.
Physicochemical Properties
- Metabolic Stability : Fluorine atoms in the tetrazole and benzamide rings may reduce oxidative metabolism, extending half-life .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide?
- Answer : The synthesis involves two critical steps:
Nucleophilic aromatic substitution to introduce the 3-fluorophenyl group onto the tetrazole ring.
Sulfonamide formation via reaction of the tetrazole intermediate with difluoromethylsulfonyl chloride in the presence of a base (e.g., triethylamine). Optimization of solvent (DMF or acetonitrile) and temperature (room temperature to 80°C) is crucial for yield improvement .
- Methodological Note : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- NMR (¹H, ¹³C, ¹⁹F) : To confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : To identify sulfonyl (S=O, ~1350 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing CLSI guidelines .
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or metalloproteases, given the sulfonamide group’s known interaction with active sites .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in reported biological activities?
- Answer :
- Comparative SAR Studies : Synthesize analogs with variations in the fluorophenyl (e.g., 4-fluoro vs. 3-fluoro) or sulfonyl (e.g., trifluoromethyl vs. difluoromethyl) groups. Test these in parallel under standardized conditions to isolate substituent effects .
- Data Normalization : Control for assay variability (e.g., cell line differences, incubation times) by repeating conflicting studies with identical protocols.
Q. What computational methods aid in predicting binding modes and selectivity?
- Answer :
- Docking Simulations (AutoDock/Vina) : Model interactions with protein targets (e.g., COX-2, carbonic anhydrase) using PDB structures. Prioritize poses with sulfonyl oxygen hydrogen bonds to active-site residues .
- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites for electrophilic/nucleophilic attacks .
- MD Simulations : Assess binding stability over 50–100 ns trajectories to identify key residue interactions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide coupling .
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced purification steps .
Q. What strategies mitigate environmental persistence of this compound?
- Answer :
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous/organic media; analyze breakdown products via LC-MS .
- Biodegradation Assays : Use soil microbiota or Pseudomonas spp. cultures to assess microbial degradation pathways .
- QSPR Modeling : Predict half-life in water/soil using logP and topological polar surface area (TPSA) parameters .
Methodological Recommendations
- Contradiction Resolution : Replicate conflicting studies using identical cell lines/pH conditions to isolate variables.
- Environmental Impact : Combine lab-scale biodegradation assays with computational models for holistic risk assessment .
- Synthesis Scalability : Prioritize flow chemistry and automated purification systems to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
